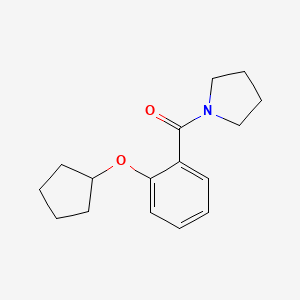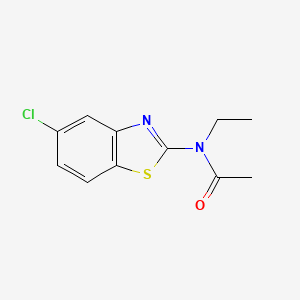
(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone, also known as CPP, is a chemical compound that has gained attention for its potential use in scientific research. CPP is a synthetic opioid that has been found to have analgesic effects, similar to those of morphine, but with fewer side effects.
作用机制
(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone acts on the mu-opioid receptor in the brain, which is responsible for mediating pain relief and other opioid effects. It binds to the receptor and activates a signaling cascade that ultimately leads to the inhibition of pain signals. (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone is also thought to act on other neurotransmitter systems in the brain, which may contribute to its analgesic and sedative effects.
Biochemical and Physiological Effects
(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has been found to have similar analgesic effects to morphine, but with fewer side effects such as respiratory depression and constipation. It has also been found to induce sedation and decrease anxiety in animal models. (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has been shown to have a longer duration of action than morphine, which may make it a more desirable pain medication. However, more research is needed to fully understand the biochemical and physiological effects of (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone.
实验室实验的优点和局限性
(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has several advantages for use in lab experiments, including its high yield and cost-effectiveness. It also has a well-established synthesis method and has been extensively studied for its analgesic effects. However, (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has limitations, including its potential for abuse and addiction. It is also important to note that (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has not been approved for human use, and more research is needed to fully understand its safety and efficacy.
未来方向
There are several future directions for research on (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone. One area of interest is its potential use in addiction treatment, as it has been found to reduce drug-seeking behavior in animal models. Another area of interest is its potential use as a pain medication, particularly for chronic pain conditions. Further research is also needed to fully understand the biochemical and physiological effects of (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone and its potential side effects.
合成方法
(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone is synthesized through a multistep process that involves the reaction of 2-cyclopentyloxyphenol with pyrrolidine and then with methanone. The final product is obtained through purification and isolation techniques. The yield of (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone is typically high, making it a cost-effective compound for research purposes.
科学研究应用
(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has been used in scientific research to study its analgesic effects and potential use as a pain medication. It has also been studied for its effects on the central nervous system, including its ability to induce sedation and decrease anxiety. (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has also been studied for its potential use in addiction treatment, as it has been found to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
(2-cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16(17-11-5-6-12-17)14-9-3-4-10-15(14)19-13-7-1-2-8-13/h3-4,9-10,13H,1-2,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSISJOZFFRBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629377.png)
![(3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7629388.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629401.png)


![N-propan-2-yl-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629417.png)

![N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629431.png)
![2-[[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B7629434.png)

![3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7629467.png)

![2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7629481.png)